BenchChemオンラインストアへようこそ!

Gosogliptin dihydrochloride

Monoglyceride lipase MGL inhibition Polypharmacology

Gosogliptin dihydrochloride (also designated PF-00734200 or PF-734200; trade name Saterex) is a competitive, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4; IC50 = 13 nM) belonging to the gliptin class of antihyperglycemic agents. Discovered by Pfizer and advanced through Phase 2 clinical development, gosogliptin was subsequently licensed to SatRx LLC and received marketing authorization in the Russian Federation, Uzbekistan, and Kyrgyzstan for the treatment of type 2 diabetes mellitus as monotherapy and in combination with metformin.

Molecular Formula C17H26Cl2F2N6O
Molecular Weight 439.3 g/mol
Cat. No. B11937170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGosogliptin dihydrochloride
Molecular FormulaC17H26Cl2F2N6O
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4.Cl.Cl
InChIInChI=1S/C17H24F2N6O.2ClH/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16;;/h1,3-4,13-14,22H,2,5-12H2;2*1H/t13-,14-;;/m1../s1
InChIKeyVVNSEQJGCZQVOL-KFWOVWKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gosogliptin Dihydrochloride: DPP-4 Inhibitor Identity and Procurement-Relevant Classification


Gosogliptin dihydrochloride (also designated PF-00734200 or PF-734200; trade name Saterex) is a competitive, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4; IC50 = 13 nM) belonging to the gliptin class of antihyperglycemic agents [1]. Discovered by Pfizer and advanced through Phase 2 clinical development, gosogliptin was subsequently licensed to SatRx LLC and received marketing authorization in the Russian Federation, Uzbekistan, and Kyrgyzstan for the treatment of type 2 diabetes mellitus as monotherapy and in combination with metformin [2]. The compound features a difluoropyrrolidine scaffold that confers rapid oral absorption, reversible enzyme inhibition, and a dual renal–hepatic elimination profile that distinguishes it from several widely prescribed DPP-4 inhibitors [1].

Why Gosogliptin Dihydrochloride Cannot Be Assumed Interchangeable with Other DPP-4 Inhibitors in Scientific or Clinical Procurement


Despite a shared DPP-4 inhibitory mechanism, gliptins exhibit substantial divergence in off-target enzyme interactions, metabolic routes, and tissue distribution that preclude casual interchange [1]. Gosogliptin demonstrates a unique polypharmacology profile—potent monoglyceride lipase (MGL) inhibition at low nanomolar concentrations—that is absent or orders of magnitude weaker in sitagliptin, vildagliptin, omarigliptin, and trelagliptin [1]. Furthermore, its elimination depends on both renal clearance and CYP3A4/CYP2D6-mediated hepatic metabolism, unlike vildagliptin (CYP-independent hydrolysis), sitagliptin (predominantly renal), or linagliptin (primarily biliary) [2]. These biochemical and pharmacokinetic distinctions mean that selecting gosogliptin over a close analog is a decision with measurable downstream consequences for experimental reproducibility, clinical outcomes in specific subpopulations, and supply-chain sourcing in territories where only gosogliptin holds regulatory approval. The quantitative evidence below substantiates each differentiating dimension.

Quantitative Differentiation Evidence for Gosogliptin Dihydrochloride Relative to Comparator DPP-4 Inhibitors


Gosogliptin Exhibits Potent Monoglyceride Lipase (MGL) Inhibition: A Polypharmacology Feature Absent from Most Other DPP-4 Inhibitors

In a comparative in vitro bioassay evaluating six clinically used DPP-4 inhibitors against monoglyceride lipase (MGL), gosogliptin demonstrated potent MGL inhibition with an IC50 of 6.9 nM [1]. This potency was approximately 20-fold greater than saxagliptin (MGL IC50 = 136.2 nM), while vildagliptin, sitagliptin, omarigliptin, and trelagliptin failed to achieve 50% inhibition at concentrations up to 10 µM and were reported only as percentage inhibition at that concentration [1]. MGL is a key enzyme in lipolysis controlling free fatty acid release from triacylglyceride stores; its inhibition represents an incretin-independent mechanism for improving insulin sensitivity and suppressing inflammatory responses [1].

Monoglyceride lipase MGL inhibition Polypharmacology Insulin sensitization In vitro bioassay

Head-to-Head Randomized Trial Demonstrates Non-Inferior Glycemic Efficacy of Gosogliptin Versus Vildagliptin at 36 Weeks

In a multicenter, open-label, randomized Phase 3 trial (SRX-1374-02) enrolling 299 drug-naïve type 2 diabetes patients, gosogliptin was directly compared with vildagliptin as monotherapy (12 weeks) followed by optional metformin addition (24 weeks) [1][2]. After 12 weeks of monotherapy, HbA1c decreased by -0.93% in the gosogliptin group and -1.03% in the vildagliptin group [2]. At 36 weeks, HbA1c reduction from baseline was -1.29% for gosogliptin + metformin and -1.35% for vildagliptin + metformin; the between-group difference was ≤0.1% with an upper 95% confidence interval boundary <0.4%, meeting the pre-specified non-inferiority margin [1]. The proportion of patients achieving target HbA1c ≤7.0% at week 36 was 56.4% for gosogliptin and 55.4% for vildagliptin (p = 0.74) [1]. Rates of mild hypoglycemia and adverse events were comparable between groups [1][2].

HbA1c reduction Non-inferiority trial Type 2 diabetes Vildagliptin comparator Randomized controlled trial

Dual Renal–Hepatic Elimination Pathway: A Pharmacokinetic Distinction from Predominantly Renally Cleared DPP-4 Inhibitors

Gosogliptin exhibits a balanced elimination profile involving both renal excretion of unchanged drug and hepatic metabolism via cytochrome P450 isoforms CYP3A4 and CYP2D6 [1][2]. Following multiple-dose administration, 37.3 ± 4.33% of unchanged gosogliptin is excreted in urine with a renal clearance of 33.9 ± 6.56 mL/min [1]. The principal metabolic route is hydroxylation at the 5′ position of the pyrimidine ring (metabolite M5), catalyzed by both CYP2D6 and CYP3A4 as confirmed by recombinant isoform experiments and molecular docking simulations [2]. This contrasts with sitagliptin (~79% excreted unchanged renally, minimal CYP metabolism), vildagliptin (CYP-independent cyano hydrolysis, ~85% renal elimination of drug plus metabolites), and linagliptin (<7% renal excretion, primarily biliary/fecal) [3]. In subjects with end-stage renal disease, gosogliptin half-life extended from 16.2 h to 36.6 h with only ~29% removed by 4-h hemodialysis, indicating that the hepatic metabolic component provides a partial compensatory clearance mechanism [3].

Pharmacokinetics Drug metabolism CYP3A4 CYP2D6 Renal clearance Elimination pathway

Preclinical Cerebroprotective Activity in Diabetic Cerebral Ischemia Model: Differentiated from Metformin

In a preclinical study employing the middle cerebral artery occlusion (MCAO) model in rats with 4-week streptozotocin-nicotinamide-induced diabetes, preventive administration of gosogliptin resulted in significant reductions in infarct volume, brain edema severity, and neurological deficit scores relative to untreated diabetic controls [1]. By contrast, metformin—administered under identical conditions—produced pronounced hypoglycemic activity without a statistically significant cerebroprotective effect, and citicoline (a neuroprotective agent) administered without prior glycemic control failed to reduce brain ischemia severity [1]. The cerebroprotective effect of gosogliptin was attributed to its incretin-enhancing activity (elevation of GLP-1), consistent with the emerging recognition of GLP-1 receptor-mediated neuroprotection independently of glucose lowering [1].

Cerebroprotection MCAO Stroke Diabetes complications Incretin system

DPP-4 Selectivity Profile with Moderate Window Over DPP-8 and DPP-9: A Distinct Selectivity Signature Among Gliptins

Gosogliptin inhibits DPP-4 with an IC50 of 13 nM and demonstrates >200-fold selectivity over the closely related dipeptidyl peptidases DPP-2 (IC50 = 3.3 µM), DPP-8 (IC50 = 7 µM), DPP-9 (IC50 = 5.98 µM), and DPP-3 (IC50 > 30 µM), as well as over the serine proteases FAP (IC50 = 10.3 µM), aminopeptidase P (IC50 > 30 µM), and propyl oligopeptidase (IC50 > 30 µM) [1]. This selectivity window differs characteristically from those of other gliptins: alogliptin and linagliptin exhibit >10,000-fold selectivity over DPP-8/9; sitagliptin shows >2,600-fold; saxagliptin achieves 400-fold and 75-fold over DPP-8 and DPP-9 respectively; and vildagliptin has relatively narrow margins (DPP-8 Ki = 810 nM, DPP-9 Ki = 95 nM, corresponding to ~230-fold and ~27-fold over its DPP-4 Ki of ~3.5 nM) [1]. The moderate selectivity of gosogliptin—broader than vildagliptin's but narrower than alogliptin/linagliptin/sitagliptin—may mechanistically relate to its ability to engage MGL at nanomolar concentrations [1].

DPP-4 selectivity DPP-8 DPP-9 Serine protease Off-target profiling

Real-World Observational Evidence: Gosogliptin Demonstrates Clinically Meaningful HbA1c Reduction with Low Hypoglycemia Risk in 5,741-Patient Cohort

The PALITRA multicenter observational study prospectively evaluated metformin, gosogliptin, and their combination in 5,741 Russian patients with type 2 diabetes mellitus and a broad comorbidity profile over 24 weeks in routine clinical practice [1]. Gosogliptin monotherapy and gosogliptin + metformin combination therapy both reduced HbA1c by 0.95% at Week 24, compared with a 1.03% reduction in the metformin monotherapy group [1]. The proportion of patients achieving target HbA1c <7.0% was 47.75% (gosogliptin monotherapy) and 47.2% (combination) [1]. Critically, the incidence of hypoglycemic episodes was very low throughout the observation period, and body weight decreased slightly, consistent with the weight-neutral profile expected of the DPP-4 inhibitor class [1]. Both patient and physician treatment satisfaction scores were high on the Likert scale [1].

Real-world evidence Observational study HbA1c Hypoglycemia Pharmacovigilance

Procurement-Relevant Application Scenarios for Gosogliptin Dihydrochloride Based on Quantitative Differentiation Evidence


Investigational Studies Requiring Dual DPP-4/MGL Pharmacological Activity

For research programs exploring the intersection of incretin signaling and lipid metabolism—particularly where MGL-mediated control of free fatty acid release is hypothesized to contribute to insulin sensitization—gosogliptin is the only commercially available DPP-4 inhibitor with validated nanomolar MGL inhibitory potency (IC50 = 6.9 nM) [1]. This polypharmacology cannot be replicated using sitagliptin, vildagliptin, omarigliptin, or trelagliptin, all of which lack meaningful MGL engagement at concentrations up to 10 µM [1]. The compound thus serves as a unique chemical probe for dissecting incretin-dependent versus incretin-independent metabolic effects.

Formulary Procurement in Russian Federation and CIS Healthcare Markets

Gosogliptin (Saterex) is the only original, domestically manufactured DPP-4 inhibitor approved in the Russian Federation, with additional registrations in Uzbekistan and Kyrgyzstan [1]. The head-to-head non-inferiority demonstrated against vildagliptin—HbA1c reduction within 0.1% and equivalent target attainment rates (56.4% vs 55.4%, p=0.74) [2]—combined with the PALITRA real-world evidence base of 5,741 patients [3], provides procurement decision-makers with the evidence required to include gosogliptin on institutional or national formularies as a vildagliptin alternative with a localized supply chain.

Preclinical Stroke or Neurodegeneration Models Leveraging Incretin-Mediated Neuroprotection

Investigators evaluating DPP-4 inhibitors in rodent models of cerebral ischemia or Parkinson's disease may select gosogliptin based on two converging lines of evidence: (1) cerebroprotective activity demonstrated in the MCAO model under experimental diabetes, where gosogliptin significantly reduced infarct volume and neurological deficit while metformin did not [1]; and (2) brain DPP-4 inhibition of 20–30% with corresponding elevation of brain GLP-1 and GIP levels observed in the 6-OHDA rat Parkinson's disease model at human-equivalent oral doses [2]. These data support gosogliptin as a tool compound for studying central incretin pharmacology.

Pharmacokinetic Interaction Studies Requiring a DPP-4 Inhibitor with Dual CYP and Renal Clearance

For drug–drug interaction (DDI) studies or pharmacokinetic modeling in special populations, gosogliptin's dual elimination via renal excretion (~37% unchanged) and CYP3A4/CYP2D6-mediated hydroxylation [1][2] provides a clearance phenotype that allows investigation of both renal impairment effects and CYP-mediated interaction potential within a single molecular entity. The well-characterized mass balance (mean total radioactivity recovery 87.2% in humans, with 94.4% of circulating radioactivity as parent drug) [2] and the established relationship between renal function and systemic exposure (1.5- to 2.8-fold AUC increase across mild-to-ESRD impairment) [3] make gosogliptin a quantitatively predictable tool for ADME studies.

Quote Request

Request a Quote for Gosogliptin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.